Ethyl 3-amino-2-methoxypropanoate
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Overview
Description
Ethyl 3-amino-2-methoxypropanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of propanoic acid and contains both an amino group and a methoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromo-2-methoxypropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-2-hydroxypropanoate.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of the methoxy group.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of ethyl 3-amino-2-hydroxypropanoate.
Substitution: Formation of ethyl 3-amino-2-halopropanoate or ethyl 3-amino-2-thiopropanoate.
Scientific Research Applications
Ethyl 3-amino-2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxypropanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.
Ethyl 2-amino-3-methoxypropanoate: Similar structure but with the amino group positioned differently, leading to different reactivity and applications.
Ethyl 3-amino-2-hydroxypropanoate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
Ethyl 3-amino-2-methoxypropanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 3-amino-2-methoxypropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
HBYOLFIRVJTZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)OC |
Origin of Product |
United States |
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